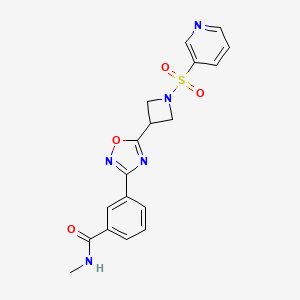

N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

N-methyl-3-[5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-19-17(24)13-5-2-4-12(8-13)16-21-18(27-22-16)14-10-23(11-14)28(25,26)15-6-3-7-20-9-15/h2-9,14H,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYTTYHCAPDBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Synthesis of the azetidine ring: The azetidine ring can be constructed via cyclization reactions involving suitable amines and halogenated compounds.

Introduction of the pyridin-3-ylsulfonyl group: This step involves the sulfonylation of the azetidine ring using pyridine-3-sulfonyl chloride in the presence of a base.

Coupling with the benzamide core: The final step involves coupling the synthesized intermediate with N-methyl-3-aminobenzamide under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridin-3-ylsulfonyl group.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or KMnO₄ under acidic or basic conditions.

Reduction: Reagents such as LiAlH₄ or NaBH₄ in aprotic solvents.

Substitution: Halogenating agents like NBS or nucleophiles like amines and thiols under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or thiols.

Substitution: Introduction of various functional groups on the benzamide or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide as an anticancer agent. In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown efficacy against breast cancer and colorectal cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of multiple signaling pathways. It is believed to interact with specific molecular targets involved in cell survival and proliferation, leading to reduced tumor growth. Further investigations are ongoing to elucidate the precise molecular interactions and pathways affected by this compound.

Neuropharmacology

Potential Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Preliminary studies suggest that it could mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of this compound resulted in a significant reduction in neuroinflammation and oxidative stress markers in a model of traumatic brain injury. These findings support its further investigation as a neuroprotective agent .

Antimicrobial Properties

Activity Against Bacterial Strains

this compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This makes it a candidate for further development as an antibiotic or adjuvant therapy in combination with existing antibiotics.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have identified key structural components that contribute to its biological activity:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Pyridine Ring | Enhances solubility and bioavailability | Improves interaction with biological targets |

| Azetidine Moiety | Increases selectivity towards specific receptors | Modulates pharmacokinetics |

| Oxadiazole Group | Contributes to overall stability | Potentially enhances binding affinity |

Mechanism of Action

The mechanism of action of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a benzamide-1,2,4-oxadiazole scaffold with several analogs. Key variations arise from substituents on the azetidine ring and the benzamide moiety.

Table 1: Substituent Variations in Selected Analogs

Key Structural Differences

Thermal Stability

Melting points correlate with molecular symmetry and intermolecular interactions:

- Quinoline-linked derivatives (e.g., Compound 13c ) exhibit exceptionally high melting points (255–258°C), attributed to π-π stacking and hydrogen bonding.

Biological Activity

N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes key functional groups that contribute to its biological properties:

- Pyridine ring : Enhances solubility and biological activity.

- Azetidine moiety : Imparts structural rigidity and potential for interaction with biological targets.

- Oxadiazole ring : Known for its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism of action often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1 | 1.56 | Staphylococcus aureus |

| 2 | 4–8 | Mycobacterium tuberculosis |

| 3 | 0.78 | Bacillus subtilis |

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored through various studies. For instance, derivatives were tested against Mycobacterium tuberculosis with promising results indicating low MIC values . The inhibition of the enoyl reductase enzyme (InhA) was identified as a critical factor in disrupting fatty acid biosynthesis, leading to bacterial cell lysis.

Study 1: Antimycobacterial Efficacy

In a comparative study, several derivatives of N-methyl-benzamides were synthesized and tested for their antimycobacterial efficacy. The most active compound exhibited an IC50 value of 2.18 µM against Mycobacterium tuberculosis H37Ra. Further evaluation showed that these compounds were non-toxic to human cells (HEK-293), indicating a favorable safety profile for therapeutic development .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzamide and oxadiazole rings significantly influenced biological activity. Compounds with longer alkyl chains or additional nitrogen functionalities tended to show enhanced antimicrobial properties. This highlights the importance of molecular structure in designing effective therapeutic agents .

Q & A

Q. What synthetic strategies are optimal for preparing N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide?

- Methodology : Multi-step synthesis typically involves: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives under reflux conditions in DMF or THF . (ii) Sulfonylation of the azetidine ring using pyridin-3-ylsulfonyl chloride in the presence of a base like KCO . (iii) Coupling reactions (e.g., amide bond formation) using EDCI/HOBt or DCC as coupling agents .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How can the molecular structure of this compound be confirmed with high confidence?

- Methodology :

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and bond lengths/angles .

- Spectroscopic techniques : Assign peaks using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for the pyridinylsulfonyl and oxadiazole moieties .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- In vitro assays : Screen against panels of enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence-based or radiometric assays.

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess selectivity .

- Data Interpretation : Compare IC values against known inhibitors to prioritize targets for further study .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Modify substituents on the benzamide, pyridinylsulfonyl, or azetidine groups to assess impact on potency .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

- Methodology :

- Assay optimization : Standardize buffer pH (e.g., ammonium acetate buffer at pH 6.5) and solvent composition (e.g., DMSO concentration ≤1%) to minimize false positives/negatives .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity validation .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or reduce first-pass metabolism .

- In vitro ADME assays : Assess microsomal stability (human liver microsomes) and CYP450 inhibition profiles .

Critical Analysis of Contradictory Evidence

- Synthesis Yields : Variability in yields (e.g., 65% vs. 78%) may stem from differences in solvent purity or reaction scaling. Reproduce under inert atmosphere (N) for consistency .

- Biological Potency : Discrepancies in IC values across studies could reflect assay sensitivity (e.g., fluorescence quenching in high-DMSO conditions). Validate with label-free techniques like SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.